(2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester-d6
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Overview
Description
(2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester-d6 is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a nitrophenyl group, a pyrrolidine ring, and deuterated carbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester-d6 typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the nitrophenyl group, and the incorporation of the deuterated carbamoyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester-d6 can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoyl and sulfonyloxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction may yield amino derivatives. Substitution reactions can result in a variety of products depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester-d6 involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, while the deuterated carbamoyl groups may influence the compound’s stability and reactivity. The pyrrolidine ring can provide structural rigidity and influence the compound’s overall conformation, affecting its binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound has a similar aromatic structure but lacks the pyrrolidine ring and deuterated carbamoyl groups.
Noble gas compounds: These compounds, while chemically distinct, share the characteristic of having unique and often rare functional groups.
Uniqueness
(2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester-d6 is unique due to its combination of functional groups, which confer specific chemical properties and potential applications. The presence of deuterium atoms can also enhance the compound’s stability and alter its reactivity compared to non-deuterated analogs.
Properties
IUPAC Name |
(4-nitrophenyl)methyl (2S,4R)-2-[bis(trideuteriomethyl)carbamoyl]-4-methylsulfonyloxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O8S/c1-17(2)15(20)14-8-13(27-28(3,24)25)9-18(14)16(21)26-10-11-4-6-12(7-5-11)19(22)23/h4-7,13-14H,8-10H2,1-3H3/t13-,14+/m1/s1/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPMBTATMGPZGH-UCPKCHBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC(CN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])OS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)[C@@H]1C[C@H](CN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])OS(=O)(=O)C)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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